alpha-Hydroxy octadecanoyl coenzyme A
Description
Contextualizing Coenzyme A and Specialized Acyl-Coenzyme A Derivatives in Biological Systems
Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, playing a central role in cellular metabolism. nih.govlibretexts.org Synthesized from pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP), its primary function is to act as a carrier for acyl groups. nih.govnih.govyoutube.com In chemical terms, CoA is a thiol, which allows it to react with carboxylic acids to form thioesters. This activated form, known as acyl-CoA, is a critical intermediate in a vast number of biochemical reactions. nih.gov
The most common acyl-CoA is acetyl-CoA, a key molecule that links the metabolism of carbohydrates, lipids, and proteins. mdpi.comnih.gov It delivers the acetyl group to the citric acid cycle for energy production and serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules. mdpi.comnih.gov Beyond acetyl-CoA, cells contain a diverse pool of specialized acyl-CoA derivatives, where the acyl group can be a fatty acid of varying length and structure. These long-chain and very-long-chain fatty acyl-CoAs are not just metabolic intermediates but also act as critical regulatory molecules, influencing enzyme activity, signaling pathways, and gene expression. nih.govnih.gov The formation of these acyl-CoA derivatives, catalyzed by acyl-CoA synthetases, "activates" fatty acids, preparing them for either degradation through oxidation to produce energy or for incorporation into complex lipids like phospholipids, triacylglycerols, and sphingolipids. nih.govhmdb.ca
Significance of alpha-Hydroxylated Fatty Acyl Coenzyme A Species in Metabolic Studies
Within the diverse family of acyl-CoAs, alpha-hydroxylated fatty acyl-Coenzyme A species represent a specialized class with distinct and vital biological roles. These molecules are characterized by a hydroxyl group (-OH) attached to the alpha-carbon (C-2) of the fatty acyl chain. The formation of these compounds is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which is located in the endoplasmic reticulum. mdpi.comuniprot.orgnih.gov FA2H introduces the hydroxyl group onto a pre-existing fatty acid, which is then activated to its CoA thioester. nih.govcreative-biogene.com Another enzyme, the peroxisomal phytanoyl-CoA 2-hydroxylase (PHYH), can also hydroxylate straight-chain acyl-CoAs in vitro. nih.gov
The primary significance of alpha-hydroxy fatty acyl-CoAs lies in their role as precursors for the synthesis of 2-hydroxylated sphingolipids. nih.govnih.gov These lipids, such as 2-hydroxy galactosylceramides and sulfatides, are particularly abundant in the myelin sheath of the nervous system and are also found in the epidermis, where they are essential for skin barrier function. uniprot.orgnih.gov The presence of the alpha-hydroxyl group changes the physical properties of the lipid, affecting membrane structure and cell signaling. Research has shown that FA2H is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid, which is then preferentially incorporated into specific sphingolipids. nih.gov Furthermore, alpha-hydroxylation is the initial step in alpha-oxidation, a metabolic pathway required for the degradation of certain fatty acids, such as branched-chain fatty acids like phytanic acid, which cannot be processed directly by the more common beta-oxidation pathway. nih.govourbiochemistry.com
Overview of Current Academic Research Trajectories for alpha-Hydroxy Octadecanoyl Coenzyme A
Direct academic research focusing specifically on this compound (also known as 2-hydroxyoctadecanoyl-CoA) is specialized, often situated within the broader context of sphingolipid metabolism and associated diseases. Octadecanoyl-CoA (stearoyl-CoA) is a common C18:0 saturated fatty acyl-CoA, making its alpha-hydroxylated derivative a relevant molecule in biological systems where long-chain fatty acids are processed.
Current research trajectories can be understood through the study of the enzymes that metabolize this compound. A significant area of investigation revolves around the enzyme Fatty Acid 2-Hydroxylase (FA2H). mdpi.comuniprot.org Mutations in the FA2H gene are known to cause a group of neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN). mdpi.comuniprot.org This research links the absence of 2-hydroxylated sphingolipids, which require 2-hydroxyoctadecanoyl-CoA or similar precursors for their synthesis, to severe neurological symptoms like leukodystrophy and motor neuron dysfunction. Therefore, a key research direction is to elucidate how the lack of this specific lipid modification leads to myelin degradation and neurodegeneration.
Another research avenue explores the downstream metabolism of 2-hydroxyacyl-CoAs. For instance, studies on bacterial enzymes have identified a 2-hydroxyacyl-CoA lyase (HACL) that can cleave 2-hydroxyoctadecanoyl-CoA into heptadecanal (B146464) and formyl-CoA. nih.gov While this was observed in a bacterial system, it opens up questions about potential analogous pathways in eukaryotes and the metabolic fate of these alpha-hydroxylated molecules beyond sphingolipid synthesis. Research in this area also investigates the role of 2-hydroxylated lipids in cell signaling and membrane dynamics, as their unique structure can influence lipid raft formation and the function of membrane proteins. creative-biogene.comnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value/Description |
| Systematic Name | S-(2-(3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)hydroxyphosphoryl)oxy)-2,2-dimethyl-4-oxobutyl)-2-hydroxyoctadecanethioate |
| Synonyms | 2-hydroxyoctadecanoyl-CoA, 2-Hydroxystearoyl-CoA |
| Molecular Formula | C39H70N7O18P3S |
| Average Molecular Weight | 1045.99 g/mol |
| Metabolic Class | Acyl-Coenzyme A |
| Metabolic Role | Intermediate in sphingolipid biosynthesis and fatty acid alpha-oxidation. |
| Precursor | Octadecanoic acid (Stearic acid) |
| Key Synthesizing Enzyme | Fatty Acid 2-Hydroxylase (FA2H) |
Table 2: Key Research Findings on Related 2-Hydroxy Acyl-CoAs
| Research Area | Key Findings | Implication for alpha-Hydroxy octadecanoyl CoA | Reference(s) |
| Enzyme Stereospecificity | Fatty Acid 2-Hydroxylase (FA2H) is stereospecific, producing (R)-2-hydroxy fatty acids. The (R) and (S) enantiomers have different metabolic fates and biological functions. | The alpha-hydroxy octadecanoyl-CoA found in mammalian sphingolipids is expected to be the (R)-enantiomer. | nih.gov |
| Neurodegenerative Disease | Mutations in the FA2H gene, which prevents the formation of 2-hydroxy fatty acids, lead to severe neurological disorders like leukodystrophy and spastic paraplegia (SPG35). | Disrupted synthesis of alpha-hydroxy octadecanoyl-CoA and related molecules is directly linked to human neurodegenerative diseases, highlighting its importance in myelin maintenance. | mdpi.comuniprot.org |
| Sphingolipid Biology | 2-hydroxy fatty acids are integral components of specific sphingolipids, particularly galactosylceramides and sulfatides, which are abundant in the brain. | alpha-Hydroxy octadecanoyl-CoA is a critical building block for a class of lipids essential for the proper function of the nervous system. | nih.govnih.gov |
| Bacterial Metabolism | A 2-hydroxyacyl-CoA lyase (HACL) from Rhodospirillales bacterium has been shown to cleave 2-hydroxyoctadecanoyl-CoA into heptadecanal and formyl-CoA. | Demonstrates a potential catabolic pathway for this molecule, expanding its known metabolic roles beyond being a biosynthetic precursor. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
InChI Key |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways of Alpha Hydroxy Octadecanoyl Coenzyme a
General Pathways of Coenzyme A Biosynthesis and its Integration into Cellular Metabolism
Coenzyme A (CoA) is a fundamental cofactor in all living organisms, playing a critical role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov Its synthesis is a highly conserved five-step process that utilizes pantothenate (vitamin B5), L-cysteine, and adenosine (B11128) triphosphate (ATP) as primary substrates. wikipedia.orgimrpress.comresearchgate.net
The pathway begins with the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK), which is the committed and rate-limiting step in CoA biosynthesis. wikipedia.orgnih.gov Subsequently, a cysteine molecule is added by phosphopantothenoylcysteine synthetase (PPCS). wikipedia.org This is followed by a decarboxylation reaction catalyzed by phosphopantothenoylcysteine decarboxylase (PPCDC). The resulting 4'-phosphopantetheine (B1211885) is then adenylylated by phosphopantetheine adenylyltransferase (PPAT) to form dephospho-CoA. nih.gov In the final step, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase (COASY) to yield the active coenzyme A molecule. wikipedia.orgnih.gov
As a central hub in cellular metabolism, CoA functions primarily as a carrier of acyl groups, forming thioester derivatives such as acetyl-CoA, succinyl-CoA, and fatty acyl-CoAs. imrpress.comnih.gov These thioesters are crucial intermediates in energy production, the biosynthesis of lipids, and various signaling and epigenetic regulation processes. imrpress.comnih.gov The thioester bond is a high-energy bond, which activates the acyl group for transfer reactions and for the formation of new carbon-carbon bonds. caldic.com
Table 1: Key Enzymes in the General Coenzyme A Biosynthetic Pathway
| Enzyme Name | Abbreviation | Function |
| Pantothenate Kinase | PanK | Phosphorylates pantothenate (rate-limiting step). wikipedia.org |
| Phosphopantothenoylcysteine Synthetase | PPCS | Adds cysteine to 4'-phosphopantothenate. wikipedia.org |
| Phosphopantothenoylcysteine Decarboxylase | PPCDC | Decarboxylates the cysteine residue. reactome.org |
| Phosphopantetheine Adenylyltransferase | PPAT | Transfers an adenylyl group from ATP to form dephospho-CoA. nih.gov |
| Dephosphocoenzyme A Kinase | COASY | Phosphorylates dephospho-CoA to form coenzyme A. wikipedia.orgnih.gov |
Identification of Precursors and Upstream Metabolic Origins for alpha-Hydroxy Octadecanoyl Coenzyme A
The direct precursor for the formation of this compound is octadecanoyl-CoA , also known as stearoyl-CoA. This molecule is formed through the activation of the saturated fatty acid, octadecanoic acid (stearic acid).
The metabolic origin of octadecanoic acid is primarily the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA molecules are sequentially added to a growing acyl chain, a process catalyzed by the multi-enzyme complex fatty acid synthase (FAS). researchgate.net The process involves a repeating four-step sequence of condensation, reduction, dehydration, and another reduction, ultimately producing palmitic acid (a 16-carbon fatty acid). youtube.com Palmitic acid can then be elongated by two carbons to form stearic acid (an 18-carbon fatty acid).
Once synthesized or obtained from dietary sources, stearic acid is activated for metabolic processes by being converted into its CoA thioester. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSL). nih.gov The reaction proceeds in a two-step mechanism where the fatty acid first reacts with ATP to form an acyl-AMP intermediate and pyrophosphate; the thiol group of coenzyme A then attacks the acyl-AMP intermediate to form the acyl-CoA thioester and release AMP. caldic.com The resulting octadecanoyl-CoA is then the substrate for the subsequent alpha-hydroxylation step.
Enzymatic Mechanisms of alpha-Hydroxylation in Fatty Acyl Coenzyme A Synthesis
The conversion of octadecanoyl-CoA to its alpha-hydroxylated form is a precise enzymatic process involving specific hydroxylase enzymes and a pre-existing thioester linkage to coenzyme A.
The key enzyme responsible for the alpha-hydroxylation of long-chain fatty acids in mammals is fatty acid 2-hydroxylase (FA2H) . nih.govmdpi.com This enzyme is a member of a superfamily of integral membrane di-iron-containing enzymes that catalyze hydroxylation or desaturation reactions. nih.gov FA2H is localized to the endoplasmic reticulum and is highly expressed in specific tissues, notably the brain, where its products are essential components of the myelin sheath. nih.govnih.gov
Structurally, FA2H and its homologs possess a distinct architecture consisting of four transmembrane helices that anchor the enzyme in the membrane, and a catalytic "cap" domain that resides in the cytosol. nih.govebi.ac.uk This catalytic domain contains highly conserved histidine box motifs that coordinate a di-iron center, which is the active site for the hydroxylation reaction. nih.govebi.ac.uk The reaction mechanism is dependent on NAD(P)H and molecular oxygen and involves an electron transport chain that includes cytochrome b5 reductase and cytochrome b5, which transfers electrons to the di-iron center of FA2H. nih.govnih.gov In some organisms, such as yeast, the cytochrome b5 domain is fused to the N-terminus of the hydroxylase itself. nih.govnih.gov
While FA2H typically hydroxylates the fatty acid component of ceramide, the alpha-oxidation pathway for free fatty acids also involves an initial alpha-hydroxylation step, suggesting that fatty acyl-CoAs can be substrates for related hydroxylase activities. nih.govlibretexts.orgbyjus.com In bacteria, peroxygenases from the CYP152 family have been identified that can perform alpha-hydroxylation on free fatty acids. rsc.orgresearchgate.net
Table 2: Characterization of Key Fatty Acid Hydroxylase Enzymes
| Enzyme Name | Abbreviation | Organism/Family | Cellular Location | Cofactors/Requirements | Substrate Specificity |
| Fatty Acid 2-Hydroxylase | FA2H | Mammals | Endoplasmic Reticulum | NAD(P)H, O₂, Cytochrome b5 | Long-chain fatty acids (often within ceramide). nih.gov |
| Sphingolipid α-Hydroxylase | Scs7p | Yeast | Endoplasmic Reticulum | NAD(P)H, O₂ | Very long chain fatty acids in sphingolipids. nih.gov |
| Cytochrome P450 Peroxygenase | CYP152 | Bacteria | Cytosol | H₂O₂ | Medium to long-chain fatty acids. rsc.org |
The formation of the thioester bond between a fatty acid and coenzyme A is not catalyzed by an acyltransferase but by an acyl-CoA synthetase (also known as a ligase or thiokinase). caldic.comnih.gov These enzymes are crucial for "activating" fatty acids, making them metabolically competent for processes such as beta-oxidation, energy storage, and incorporation into complex lipids. nih.gov As detailed in section 2.2, long-chain acyl-CoA synthetases (ACSLs) catalyze the formation of octadecanoyl-CoA from octadecanoic acid and CoA, a prerequisite step before the acyl chain can be modified by FA2H or integrated into lipid synthesis pathways. nih.gov
Acyltransferases, by contrast, are enzymes that transfer the acyl group from acyl-CoA to an acceptor molecule. For example, glycerol-3-phosphate acyltransferase (GPAT) initiates glycerolipid synthesis by transferring an acyl group from CoA to glycerol-3-phosphate. nih.gov While acyltransferases are not involved in the direct conjugation to coenzyme A, they are critical for the subsequent metabolic fate of acyl-CoA molecules, including those that have been hydroxylated. nih.govnih.gov
Enzymatic alpha-hydroxylation is a highly controlled reaction characterized by significant regioselectivity and stereospecificity.
Regioselectivity : The term refers to the enzyme's preference for reacting at a specific position on the substrate molecule. youtube.com Fatty acid 2-hydroxylase (FA2H) exhibits strict regioselectivity, exclusively adding a hydroxyl group to the alpha-carbon (C-2) of the fatty acyl chain. mdpi.comrsc.org This precision ensures that only 2-hydroxy fatty acids are produced, which is critical for their specific biological functions.
Stereospecificity : The alpha-carbon of a 2-hydroxy fatty acid is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, the (R) and (S) enantiomers. A stereospecific reaction is one where a specific stereoisomer of the reactant yields a specific stereoisomer of the product. khanacademy.org Research has demonstrated that mammalian FA2H is stereospecific, producing exclusively the (R)-enantiomer of 2-hydroxy fatty acids. mdpi.comnih.gov Studies using adipocytes showed that the biological effects of FA2H knockdown could be rescued by the addition of (R)-2-hydroxy palmitic acid, but not its (S)-enantiomer, highlighting the functional importance of this stereospecificity. nih.gov The (S)-enantiomer found in some biological samples is believed to originate from bacterial sources. mdpi.com
Integration of this compound Synthesis within Broader Lipid Anabolic Pathways
The synthesis of this compound is not an endpoint but an intermediate step in the creation of highly specialized complex lipids. The alpha-hydroxylated fatty acyl group is primarily destined for incorporation into 2-hydroxysphingolipids . nih.gov
These lipids are a subset of sphingolipids, which are essential structural components of cell membranes. The most prominent 2-hydroxysphingolipids are galactosylceramides (also called cerebrosides) and their sulfated derivatives, sulfatides. nih.govnih.gov The hydroxylation by FA2H typically occurs on the fatty acid moiety after it has been attached to a sphingosine (B13886) base to form ceramide. nih.gov The resulting 2-hydroxyceramide then serves as a precursor for the synthesis of 2-hydroxygalactosylceramide and other complex glycosphingolipids.
These 2-hydroxylated lipids are exceptionally abundant in the myelin sheath, the multi-layered insulating membrane that surrounds neuronal axons. nih.govnih.gov The presence of the hydroxyl group is thought to increase intermolecular hydrogen bonding, contributing to the tight packing and stability of the myelin membrane, which is crucial for rapid nerve impulse conduction. nih.gov Therefore, the synthesis of alpha-hydroxy octadecanoyl-CoA and its subsequent incorporation into sphingolipids is a critical pathway for the proper formation and maintenance of the nervous system. mdpi.comnih.gov
Metabolic Interconversions and Catabolism of Alpha Hydroxy Octadecanoyl Coenzyme a
Participation in Specific Lipid Metabolic Pathways
Alpha-hydroxy octadecanoyl coenzyme A is a critical intermediate in several metabolic pathways, functioning at the crossroads of fatty acid modification and the synthesis of complex structural lipids.
Very-long-chain fatty acids, defined as those with more than 18 carbons, are synthesized through cycles of fatty acid elongation. nih.gov This process occurs in the endoplasmic reticulum and involves a series of four reactions that extend an acyl-primer by two carbons, using malonyl-CoA as the donor. nih.gov The canonical cycle involves a condensation reaction, followed by a reduction to a 3-hydroxyacyl-CoA, a dehydration step, and a final reduction to the elongated acyl-CoA. researchgate.net
The introduction of a hydroxyl group at the alpha-carbon (C-2) represents a significant modification. While the canonical elongation pathway involves a beta-hydroxy (C-3) intermediate, the formation of an alpha-hydroxy acyl-CoA like this compound is indicative of a specialized modification pathway. This hydroxylation is catalyzed by specific fatty acid 2-hydroxylase (FA2H) enzymes. nih.gov The resulting alpha-hydroxy fatty acyl-CoA can then be channeled into specific downstream pathways or may undergo further elongation, creating a family of alpha-hydroxylated very-long-chain fatty acids.
Key Enzymes in Fatty Acid Elongation
| Enzyme/Complex | Function in Elongation Cycle | Typical Cellular Location |
|---|---|---|
| Condensing Enzyme (Elongase) | Condenses acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. researchgate.net | Endoplasmic Reticulum |
| 3-ketoacyl-CoA reductase (KAR) | Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA. researchgate.net | Endoplasmic Reticulum |
| 3-hydroxyacyl-CoA dehydratase (HACD) | Dehydrates the β-hydroxyacyl-CoA to a trans-2-enoyl-CoA. researchgate.net | Endoplasmic Reticulum |
| trans-2-enoyl-CoA reductase (TER) | Reduces the trans-2-enoyl-CoA to an elongated acyl-CoA. researchgate.net | Endoplasmic Reticulum |
| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the hydroxylation of a fatty acid at the alpha-carbon position. nih.gov | Endoplasmic Reticulum |
Alpha-hydroxylated fatty acids are integral components of several classes of specialized lipids, and their synthesis requires the activation of the fatty acid to its coenzyme A thioester.
Ether Lipids: The initial steps of ether lipid and plasmalogen biosynthesis occur within peroxisomes. nih.govresearchgate.net The process begins when the enzyme glyceronephosphate O-acyltransferase (GNPAT) acylates dihydroxyacetone phosphate (B84403) (DHAP), using a long-chain acyl-CoA as the substrate. nih.govmed-life.ca Subsequently, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol. nih.govmed-life.ca While GNPAT shows specificity for long-chain acyl-CoAs, the integration of alpha-hydroxylated variants would lead to the formation of specialized ether lipids that play roles in membrane structure, cell signaling, and protection against oxidative stress. med-life.ca
Sporopollenin (B1173437) Precursors: Sporopollenin is a highly resistant polymer that constitutes the outer wall of pollen grains. nih.gov Its biosynthesis is a complex process occurring in the tapetum cells of the anther, with key enzymes localized to the endoplasmic reticulum. nih.gov The pathway begins with medium and long-chain fatty acids which are activated by an acyl-CoA synthetase (ACOS). nih.gov These acyl-CoAs are then hydroxylated and processed by a series of enzymes, including polyketide synthases and reductases, to form the monomeric precursors of the final polymer. nih.gov The involvement of an alpha-hydroxy acyl-CoA, such as alpha-hydroxy octadecanoyl-CoA, is a critical step in generating the necessary functional groups for polymerization. nih.gov
Enzymatic Mechanisms for the Degradation of this compound
The cellular concentration of this compound is tightly regulated through the action of specific hydrolases and subsequent catabolic pathways that break down the resulting fatty acid.
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs into a free fatty acid and coenzyme A (CoASH). nih.govebi.ac.uk This reaction is crucial for regulating the intracellular pools of acyl-CoAs, free fatty acids, and CoASH. nih.gov ACOTs are found in nearly all cellular compartments, including mitochondria, peroxisomes, and the cytoplasm, and they exhibit broad but distinct substrate specificities for the length and saturation of the acyl chain. nih.govmdpi.com
Thioesterases can act on alpha-hydroxy acyl-CoAs, releasing the alpha-hydroxy octadecanoic acid. This action serves several potential functions:
Preventing Accumulation: It prevents the buildup of specific acyl-CoA intermediates, which could otherwise sequester the limited pool of free CoASH and disrupt metabolic balance. wsu.edu
Releasing Signaling Molecules: The hydrolysis can release the free alpha-hydroxylated fatty acid, which may have signaling roles or be channeled into other metabolic pathways. nih.gov
Metabolic Switching: By controlling the levels of specific acyl-CoAs, thioesterases can help direct the flow of metabolites between different pathways, such as between elongation and degradation. nih.gov
General Characteristics of Acyl-CoA Thioesterases (ACOTs)
| Characteristic | Description | Reference |
|---|---|---|
| Basic Reaction | Acyl-CoA + H₂O → Free Fatty Acid + CoASH | nih.gov |
| Cellular Locations | Mitochondria, Peroxisomes, Endoplasmic Reticulum, Cytosol | nih.gov |
| Substrate Specificity | Varies by enzyme; includes short-, medium-, long-, and very-long-chain acyl-CoAs, both saturated and unsaturated. | mdpi.com |
| Regulatory Functions | Regulate intracellular levels of acyl-CoAs, free fatty acids, and CoASH; involved in terminating fatty acid oxidation. | nih.gov |
Once alpha-hydroxy octadecanoic acid is released from its CoA thioester, it cannot be degraded by the standard beta-oxidation pathway that breaks down most fatty acids. taylorfrancis.com Instead, it enters the peroxisomal alpha-oxidation pathway. nih.gov This pathway is specifically designed to handle fatty acids with modifications at the alpha- or beta-carbons.
The alpha-oxidation of a 2-hydroxy fatty acid proceeds as follows:
Activation: The free alpha-hydroxy fatty acid is first activated to its CoA ester within the peroxisome. nih.gov
Cleavage: A 2-hydroxyacyl-CoA lyase cleaves the bond between the first and second carbons. This reaction yields formyl-CoA (a one-carbon unit) and a fatty aldehyde that is shorter by one carbon. nih.gov For alpha-hydroxy octadecanoic acid (an 18-carbon molecule), this would produce heptadecanal (B146464) (a 17-carbon aldehyde).
Oxidation: The resulting fatty aldehyde is then oxidized to a fatty acid (in this case, heptadecanoic acid) by a fatty aldehyde dehydrogenase.
Further Degradation: This new odd-chain fatty acid can then be activated to its acyl-CoA and undergo degradation via the beta-oxidation pathway. nih.gov
Subcellular Compartmentation and Transport of this compound
The metabolism of this compound is distributed across multiple cellular organelles, necessitating sophisticated transport systems to move the molecule and its derivatives across membranes.
Endoplasmic Reticulum (ER): The ER is the primary site for the synthesis of alpha-hydroxy fatty acids via fatty acid 2-hydroxylase (FA2H) and for fatty acid elongation. nih.govnih.gov It is also the location for the biosynthesis of sporopollenin precursors. nih.gov
Peroxisomes: Peroxisomes are central to both the synthesis of ether lipids and the degradation of alpha-hydroxy fatty acids via alpha-oxidation. nih.govresearchgate.net Long-chain acyl-CoAs required for these processes are imported from the cytosol into the peroxisomal matrix. nih.govresearchgate.net This transport is mediated by specific ATP-binding cassette (ABCD) transporters located in the peroxisomal membrane, with ABCD3 being particularly important for importing the long-chain acyl-CoAs needed for ether lipid synthesis. nih.govmed-life.ca
Mitochondria: While the primary degradation of alpha-hydroxy fatty acids occurs in peroxisomes, the odd-chain fatty acids produced from alpha-oxidation are subsequently catabolized in the mitochondria via beta-oxidation. libretexts.orgnih.gov The transport of acyl-CoAs into the mitochondrial matrix is generally accomplished via the carnitine shuttle, where the acyl group is transferred to carnitine to cross the inner mitochondrial membrane. libretexts.orgdroracle.ai
The final stages of coenzyme A biosynthesis itself occur on the outer mitochondrial membrane, highlighting the central role of this organelle in maintaining the cellular CoA pool. nih.gov The movement of CoA and its thioesters between the cytosol, ER, peroxisomes, and mitochondria is therefore a critical regulatory node in lipid metabolism. nih.govnih.gov
Enzymology and Structural Biology of Proteins Interacting with Alpha Hydroxy Octadecanoyl Coenzyme a
Biochemical Purification and Characterization of Relevant Enzymes
The study of enzymes acting on alpha-hydroxy octadecanoyl coenzyme A and its precursors involves their isolation and characterization from various biological sources.
Synthesizing Enzyme: Fatty Acid 2-Hydroxylase (FA2H) The synthesis of this compound begins with the 2-hydroxylation of its corresponding free fatty acid, octadecanoic acid, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H). uniprot.orgnih.gov The resulting (R)-2-hydroxyoctadecanoic acid is then activated to its CoA thioester. uniprot.org The human FA2H gene encodes a protein of 372 amino acids. nih.gov Biochemical characterization shows it is an integral membrane protein located in the endoplasmic reticulum. wikipedia.orgnih.gov
Purification of homologous enzymes has been achieved. A fatty acid alpha-hydroxylase from the bacteria Sphingomonas paucimobilus was partially purified approximately 290-fold using methods such as ammonium (B1175870) sulfate (B86663) fractionation and hydroxylapatite chromatography. nih.gov For the human enzyme, functional characterization was achieved by expressing the FA2H gene in COS7 cells. nih.gov Microsomal fractions from these transfected cells were used to demonstrate enzymatic activity. nih.gov
Degrading Enzyme: 2-Hydroxyacyl-CoA Lyase 1 (HACL1) The primary enzyme responsible for the degradation of this compound is 2-hydroxyacyl-CoA lyase 1 (HACL1), also known as 2-hydroxyphytanoyl-CoA lyase. portlandpress.comnih.gov This enzyme was successfully purified 67-fold from a rat liver peroxisomal matrix fraction. nih.govpnas.org The purification protocol involved several successive chromatographic steps, culminating in gel filtration chromatography. nih.govpnas.org SDS-PAGE analysis of the purified fractions revealed that the enzyme consists of a single polypeptide with a molecular mass of approximately 63 kDa. nih.govpnas.org Further analysis by gel filtration indicated that the native enzyme exists as a 250 kDa complex, suggesting a homotetrameric structure. pnas.org
Table 1: Purification and Properties of Relevant Enzymes
| Enzyme | Source Organism/System | Purification Fold | Subcellular Location | Quaternary Structure | Reference |
|---|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Human (expressed in COS7 cells) | N/A (activity in fractions) | Endoplasmic Reticulum | Monomer (integral membrane) | nih.govwikipedia.org |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Rat (liver) | 67-fold | Peroxisomal Matrix | Homotetramer (~250 kDa) | nih.govpnas.org |
Detailed Enzyme Kinetics and Reaction Mechanisms of Synthesizing and Degrading Enzymes
Synthesizing Pathway: FA2H and Acyl-CoA Synthetases The synthesis of the precursor molecule is catalyzed by FA2H, which performs a monooxygenase reaction, hydroxylating free fatty acids at the C-2 position to produce (R)-2-hydroxy fatty acids. uniprot.org The reaction mechanism for human FA2H shows an optimal pH between 7.6 and 7.8. uniprot.org While the Michaelis constant (K_M) for octadecanoic acid is not specified, the enzyme exhibits very high affinity for a similar long-chain fatty acid, tetracosanoic acid, with a K_M value of less than 0.18 µM. uniprot.org Following its synthesis, 2-hydroxyoctadecanoic acid is activated to this compound by an acyl-CoA synthetase, a reaction that all six known mammalian ceramide synthases (CerS) are capable of performing. nih.gov
Degrading Enzyme: HACL1 HACL1 catalyzes the degradation of this compound. uniprot.orguniprot.org The reaction is a carbon-carbon bond cleavage between the first and second carbons of the acyl-CoA intermediate. nih.gov This lyase reaction splits this compound into two products: an (n-1) aldehyde, specifically heptadecanal (B146464), and formyl-CoA. portlandpress.comuniprot.orguniprot.org The formyl-CoA is then rapidly converted to formate. nih.gov The enzyme exhibits an optimal pH in the range of 7.5 to 8.0. uniprot.org Kinetic studies on a related substrate, 2-hydroxy-3-methylhexadecanoyl-CoA, determined a K_M of 15 µM. uniprot.org The catalytic mechanism is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). portlandpress.comnih.gov Structural and mutational studies on a related actinobacterial HACL reveal that a key glutamate (B1630785) residue (E493) facilitates the reaction by performing a proton transfer from the substrate's hydroxyl group, which is essential for the subsequent C-C bond cleavage. nih.gov
Table 2: Kinetic Parameters of Enzymes
| Enzyme | Substrate | Optimal pH | K_M (Michaelis Constant) | Reaction Products | Reference |
|---|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic Acid (as proxy) | 7.6 - 7.8 | <0.18 µM | (R)-2-Hydroxytetracosanoic Acid | uniprot.org |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | 2-hydroxy-3-methylhexadecanoyl-CoA (as proxy) | 7.5 - 8.0 | 15 µM | 2-methylpentadecanal + Formyl-CoA | uniprot.org |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | 2-hydroxyoctadecanoyl-CoA | 7.5 - 8.0 | Not specified | Heptadecanal + Formyl-CoA | portlandpress.comuniprot.orguniprot.org |
Structural Elucidation and Structure-Function Relationships of Enzymes and Acyl-CoA Binding Proteins
FA2H Structure The human FA2H protein possesses a unique structure critical to its function. It contains an N-terminal cytochrome b5 domain, which is essential for its catalytic activity, as its removal leads to a significant loss of function. nih.gov The protein sequence also features four potential transmembrane domains, consistent with its localization in the endoplasmic reticulum membrane. nih.gov A key functional feature is the presence of an iron-binding histidine motif, which is conserved among many membrane-bound hydroxylase and desaturase enzymes and forms a di-metal ion catalytic center. nih.govnih.govmdpi.com
HACL1 Structure While the crystal structure for human HACL1 is not available, the structure of a homologous actinobacterial 2-hydroxyacyl-CoA lyase has been determined, providing significant insight. nih.gov This enzyme forms a compact tetramer that can be described as a "dimer of dimers." nih.gov A notable feature of the bacterial enzyme is a large C-terminal "lid" domain that covers the active site and restricts the size of the substrate that can be accommodated. nih.gov This suggests that substrate specificity is, in part, structurally determined by access to the active site. Functional studies on the human HACL1 enzyme confirm the importance of specific substrate features; competition experiments have shown that both the 2-hydroxy group and the CoA-ester moiety are mandatory for a molecule to be recognized as a substrate. portlandpress.com
Acyl-CoA Binding Proteins (ACBP) this compound, as a long-chain acyl-CoA, is a potential ligand for Acyl-CoA Binding Proteins (ACBPs). nih.gov These are small, highly conserved proteins (~10 kDa) that bind long-chain acyl-CoA esters with high affinity and are thought to function as intracellular carriers. nih.govwikipedia.org The structure of ACBP features four alpha-helices arranged into a bowl shape, creating a binding site with a hydrophobic pocket that accommodates the acyl chain. wikipedia.org The binding is further stabilized by interactions between conserved positively charged amino acid residues on the protein and the phosphate (B84403) group of the coenzyme A moiety. wikipedia.org ACBPs show a preference for acyl-CoAs with chain lengths of 12-20 carbons, a range that includes octadecanoyl-CoA. frontiersin.org
Cofactor Requirements and Interactions for this compound Modifying Enzymes
The enzymatic activities for both the synthesis and degradation of this compound are strictly dependent on specific cofactors.
FA2H Cofactors The hydroxylation reaction catalyzed by FA2H is a monooxygenase reaction that requires NAD(P)H and molecular oxygen (O2) as co-substrates. nih.govmdpi.com The enzyme's activity is functionally dependent on NADPH:cytochrome P-450 reductase, which facilitates electron transfer. nih.gov The structure of FA2H contains two key elements related to cofactor interaction: an N-terminal cytochrome b5 domain and a conserved iron-binding histidine motif, indicating that an iron ion is a critical metallic cofactor held in the active site. nih.govwikipedia.org
HACL1 Cofactors The degradative lyase activity of HACL1 is absolutely dependent on two cofactors: thiamine pyrophosphate (TPP) and a divalent metal ion, specifically magnesium (Mg2+). portlandpress.comuniprot.orgwikipedia.org The enzyme is classified as a TPP-dependent enzyme, and its activity is lost in the absence of TPP. nih.govnih.gov In studies with the purified enzyme, catalytic activity could be fully restored by the addition of TPP and MgCl2 to the assay mixture, confirming the requirement for both. nih.govpnas.org TPP is directly involved in the catalytic mechanism, enabling the cleavage of the carbon-carbon bond adjacent to the carbonyl group of the thioester. nih.gov
Table 3: Cofactor Requirements for Modifying Enzymes
| Enzyme | Metabolic Role | Required Cofactors | Interacting Components | Reference |
|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Synthesis (of precursor) | NAD(P)H, O₂, Iron (Fe) | NADPH:cytochrome P-450 reductase, Cytochrome b5 domain | nih.govnih.govmdpi.com |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Degradation | Thiamine Pyrophosphate (TPP), Magnesium (Mg²⁺) | N/A | portlandpress.comnih.govuniprot.orgwikipedia.org |
Biological and Cellular Roles of Alpha Hydroxy Octadecanoyl Coenzyme a
Regulatory Functions within Intracellular Metabolic Networks
The primary regulatory function of alpha-hydroxy octadecanoyl coenzyme A is linked to its central position in the peroxisomal α-oxidation pathway, a catabolic process distinct from the more common mitochondrial β-oxidation. nih.govwikipedia.orgnih.gov This pathway is essential for the degradation of 2-hydroxy long-chain fatty acids.
The process begins with the activation of the parent fatty acid, 2-hydroxyoctadecanoic acid, to this compound. researchgate.netnih.gov This activation step, requiring ATP and Coenzyme A (CoA), prepares the molecule for cleavage. The key regulatory step is the subsequent irreversible cleavage of this compound by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL). researchgate.netmolbiolcell.orgnih.govnih.gov This reaction yields two products: formyl-CoA and a C17 aldehyde (heptadecanal). researchgate.netnih.gov The heptadecanal (B146464) can then be oxidized to heptadecanoic acid, an odd-chain fatty acid, which can subsequently enter mitochondrial β-oxidation for energy production.
This peroxisomal pathway serves as a crucial metabolic node, preventing the accumulation of 2-hydroxy fatty acids and integrating their degradation products into mainstream fatty acid metabolism. nih.gov By channeling these specialized fatty acids into a dedicated catabolic route, the cell maintains lipid balance and prevents potential lipotoxicity. The regulation of acyl-CoA pools is critical, as long-chain acyl-CoAs are known to be allosteric regulators of key metabolic enzymes. nih.gov
| Enzyme | Location | Function in Relation to alpha-Hydroxy octadecanoyl CoA | Cofactors |
| Fatty Acid 2-Hydroxylase (FA2H) | Endoplasmic Reticulum | Synthesizes the precursor, 2-hydroxyoctadecanoic acid. mdpi.comnih.gov | NAD(P)H |
| Acyl-CoA Synthetase (ACOS) | Cytoplasm / Peroxisome | Activates 2-hydroxyoctadecanoic acid to alpha-hydroxy octadecanoyl-CoA. researchgate.netdundee.ac.uk | ATP, CoA, Mg2+ |
| 2-Hydroxyacyl-CoA Lyase (HACL1/2) | Peroxisome | Catalyzes the key cleavage of alpha-hydroxy octadecanoyl-CoA. molbiolcell.orgnih.govnih.gov | Thiamine Pyrophosphate (TPP) |
| Fatty Aldehyde Dehydrogenase | Peroxisome / ER | Oxidizes the resulting (n-1) aldehyde to a carboxylic acid. | NAD+ |
Potential as a Signaling Molecule or Modulator in Cellular Processes
Direct evidence for this compound itself acting as a primary signaling molecule is limited. However, its metabolic precursors and derivatives, namely 2-hydroxy fatty acids and the complex sphingolipids they are incorporated into, possess significant modulatory and signaling functions.
Recent findings indicate that 2-hydroxy sphingolipids are critical for the organization of plasma membrane nanodomains. nih.gov These domains are essential hubs for cellular signaling. In plants, sphingolipids containing 2-hydroxy fatty acids are required for the proper function of pattern-triggered immunity, a fundamental defense mechanism against pathogens. nih.gov In mammals, 2-hydroxylated sphingolipids are vital for the structure of the myelin sheath and the skin's permeability barrier, and there is growing evidence for their specific roles in cell signaling. mdpi.comnih.gov The synthetic 2-hydroxyoleic acid, a related molecule, exhibits potent anti-cancer activity, further suggesting that 2-hydroxy fatty acids can modulate critical signaling pathways related to cell proliferation. gerli.com
While specific studies on the modulatory effects of this compound are scarce, research on similar molecules provides a basis for its potential role. For instance, the metabolism of 5-hydroxydecanoyl-CoA, another hydroxylated acyl-CoA, was shown to create a bottleneck in the β-oxidation pathway by slowing the turnover rate of the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD). nih.gov This suggests a plausible mechanism whereby the hydroxyl group of an acyl-CoA molecule can interact with and modulate the activity of metabolic enzymes. nih.gov
More broadly, long-chain acyl-CoAs are recognized as a class of regulatory molecules that can allosterically inhibit key enzymes, including acetyl-CoA carboxylase (ACC), which controls the first committed step of fatty acid synthesis. nih.gov The presence of the 2-hydroxyl group on this compound could potentially alter its binding affinity for such enzymes, leading to distinct regulatory outcomes compared to its non-hydroxylated counterpart.
The role of this compound in communication pathways is primarily understood through the function of the complex lipids it helps form and degrade. Its precursor, 2-hydroxyoctadecanoic acid, is a major component of cerebrosides and sulfatides, which are glycosphingolipids essential for the structure and stability of the myelin sheath around nerve axons. The integrity of myelin is paramount for rapid nerve impulse conduction, a fundamental form of intercellular communication in the nervous system. mdpi.comnih.gov
In plants, the role is more direct in defense signaling. The absence of 2-hydroxy sphingolipids in the fah1cfah2 mutant of Arabidopsis leads to suppressed reactive oxygen species (ROS) burst in response to pathogen signals. nih.gov This indicates that 2-hydroxylated sphingolipids are necessary components of the intracellular signaling cascade that leads to a protective immune response, a clear role in communication pathways that sense and respond to external threats. nih.gov
Functional Significance in Specific Biosynthetic Pathways (e.g., plant sporopollenin (B1173437) biosynthesis)
A critical biosynthetic role for hydroxylated long-chain acyl-CoAs is found in the formation of sporopollenin, the highly resistant biopolymer that constitutes the outer wall (exine) of pollen grains. nih.govnih.gov This pathway is conserved among land plants and is essential for plant reproduction.
The biosynthesis of sporopollenin precursors takes place in the tapetum, a nutritive cell layer within the anther. nih.gov The process begins with long-chain fatty acids, which are activated into their corresponding fatty acyl-CoA esters by enzymes such as ACYL-COA SYNTHETASE5 (ACOS5). dundee.ac.uknih.govnih.gov These activated fatty acyl-CoAs are then substrates for modification. While the best-characterized enzymes in Arabidopsis, CYP703A2 and CYP704B1, catalyze in-chain and ω-hydroxylation, respectively, this establishes a clear paradigm: the formation of sporopollenin monomers requires the activation of long-chain fatty acids to CoA esters, followed by hydroxylation. nih.govnih.govoup.com These hydroxylated aliphatics, along with phenolics, are then transported out of the tapetum and polymerized on the surface of developing microspores to form the resilient exine layer. nih.govoup.com Therefore, hydroxylated C18 acyl-CoAs are indispensable intermediates in this vital plant biosynthetic pathway.
Contribution to Cellular Homeostasis and Metabolic Adaptation
This compound and its associated metabolic pathways are crucial for maintaining cellular homeostasis, particularly in tissues with high concentrations of 2-hydroxy fatty acids. The degradation of these fatty acids via peroxisomal α-oxidation is not just a disposal route but a key homeostatic mechanism. molbiolcell.orgnih.gov Failure of this pathway would lead to the accumulation of 2-hydroxy fatty acids, with pathological consequences. This is highlighted by human genetic disorders where mutations in the fatty acid 2-hydroxylase (FA2H) gene, which synthesizes 2-hydroxy fatty acids, lead to severe neurodegenerative conditions, underscoring the importance of maintaining a precise balance of these lipids for nervous system homeostasis. mdpi.comnih.gov
| Biological System | Functional Role of 2-Hydroxy Fatty Acids / Derivatives | Significance for Homeostasis |
| Mammalian Nervous System | Key component of myelin sheath sphingolipids (cerebrosides, sulfatides). mdpi.comnih.gov | Essential for nerve insulation and proper impulse conduction; maintaining neural circuit integrity. |
| Mammalian Skin | Component of ceramides (B1148491) in the stratum corneum. nih.gov | Crucial for establishing and maintaining the skin's water permeability barrier. |
| Plants (General) | Component of sphingolipids involved in membrane nanodomain organization. nih.gov | Contributes to membrane stability and proper localization of signaling proteins. |
| Plants (Immunity) | Required for pathogen-associated molecular pattern (PAMP)-triggered immunity and ROS burst. nih.gov | Allows for appropriate adaptation and defense against pathogen attack. |
| Plants (Pollen) | Precursor (as a hydroxylated acyl-CoA) for sporopollenin biosynthesis. nih.govnih.govnih.gov | Essential for pollen viability and successful plant reproduction. |
| General Eukaryotes | Substrate for peroxisomal α-oxidation. researchgate.netnih.govnih.gov | Prevents accumulation of 2-hydroxy fatty acids and produces odd-chain fatty acids for other metabolic uses. |
Regulation of Alpha Hydroxy Octadecanoyl Coenzyme a Metabolism
Transcriptional and Translational Control of Enzymes Involved in its Synthesis and Degradation
The metabolism of 2-hydroxystearoyl-CoA involves its synthesis from stearoyl-CoA and its subsequent degradation. The enzymes catalyzing these steps are subject to rigorous transcriptional control, primarily to adapt to changing metabolic needs and substrate availability.
Synthesis: The synthesis of 2-hydroxystearoyl-CoA requires the hydroxylation of its precursor, stearoyl-CoA. While the enzyme responsible for the 2-hydroxylation of straight-chain fatty acyl-CoAs in mammals is not as well-characterized as its counterpart for branched-chain fatty acids, the regulation of phytanoyl-CoA hydroxylase (PHYH) offers insights. PHYH, which hydroxylates 3-methyl-branched fatty acids, is induced by its substrate, phytanic acid. nih.gov However, this induction appears to be independent of the key nuclear receptors PPARα and RXR, suggesting a distinct regulatory mechanism. nih.gov Studies have confirmed that PHYH does not act on straight-chain acyl-CoAs like stearoyl-CoA, indicating that a different hydroxylase, with its own unique regulatory controls, is responsible for the synthesis of 2-hydroxystearoyl-CoA. nih.govresearchgate.net
Degradation: The key enzyme for the degradation of 2-hydroxystearoyl-CoA is 2-hydroxyacyl-CoA lyase 1 (HACL1). uniprot.orgportlandpress.com This peroxisomal enzyme cleaves 2-hydroxystearoyl-CoA into heptadecanal (B146464) and formyl-CoA. uniprot.org The expression of the HACL1 gene is significantly regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master regulator of lipid metabolism. nih.govreactome.org PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.gov Fatty acids and their derivatives can act as ligands for PPARα, thereby inducing the expression of genes involved in their own catabolism. reactome.org
Proteomic studies in Hacl1 knockout mice fed a diet rich in phytol (B49457) (a precursor to phytanic acid) revealed a significant upregulation of proteins involved in PPARα signaling. nih.gov This highlights a compensatory mechanism where the cell attempts to overcome the block in alpha-oxidation by increasing the expression of alternative fatty acid oxidation pathways, such as omega-oxidation, which are also under the control of PPARα. nih.gov
Table 1: Key Enzymes and Their Transcriptional Regulation
| Enzyme | Gene | Function in Pathway | Known Transcriptional Regulators | References |
| Phytanoyl-CoA Hydroxylase (Proxy for synthesis) | PHYH | Catalyzes 2-hydroxylation of 3-methyl-branched acyl-CoAs. Does not act on stearoyl-CoA. | Induced by phytanic acid; regulation appears independent of PPARα/RXR. | nih.govnih.gov |
| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | Cleaves 2-hydroxystearoyl-CoA into heptadecanal and formyl-CoA. | Upregulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα). | nih.govnih.govwikipedia.org |
Post-Translational Modifications Affecting the Activity and Stability of Key Enzymes
Post-translational modifications (PTMs) are crucial for the rapid regulation of enzyme activity, localization, and stability. youtube.com While specific PTMs for HACL1 are not extensively detailed in current literature, the characteristics of the enzyme family provide potential regulatory points.
HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. portlandpress.comwikipedia.org The binding of TPP and the required cofactor Mg²⁺ is essential for its catalytic activity. portlandpress.comgenome.jp The stability and activity of the enzyme could therefore be modulated by the cellular availability of thiamine and magnesium.
Mutational studies of PHYH, the enzyme for branched-chain fatty acid hydroxylation, have shown that alterations in its structure can impair cofactor binding or catalytic activity, leading to disease. nih.gov For instance, mutations in the iron-binding sites (H175A and D177A) abolish enzyme activity, while other mutations can uncouple cofactor usage from substrate hydroxylation. nih.gov Although not direct PTMs, these findings underscore how the structural integrity required for cofactor binding, which can be influenced by PTMs, is critical for enzyme function.
General PTMs like phosphorylation, acetylation, and ubiquitination are known to regulate metabolic enzymes. youtube.com Acetylation of lysine (B10760008) residues, for example, is dependent on the concentration of metabolites like acetyl-CoA and can activate or deactivate enzymes involved in fatty acid metabolism. However, specific instances of these PTMs directly regulating HACL1 activity or stability have yet to be documented.
Allosteric Regulation and Feedback Mechanisms Governing its Levels
The activity of metabolic pathways is often fine-tuned by allosteric regulation, where molecules bind to an enzyme at a site other than the active site to modulate its activity, and by feedback from downstream products.
Cofactor Requirements: The activity of HACL1 is dependent on the presence of its cofactors, thiamine pyrophosphate (TPP) and Mg²⁺. portlandpress.comgenome.jp The availability of these molecules can be considered a form of metabolic regulation, as their absence would render the enzyme inactive. The enzyme possesses a consensus TPP-binding domain in its C-terminal region. portlandpress.com Similarly, the synthesis enzyme PHYH requires not only its known cofactors Fe²⁺ and 2-oxoglutarate but also ATP or GTP and Mg²⁺ for activity, adding another layer of metabolic control. nih.gov
Substrate and Product Concentration: While specific allosteric sites on HACL1 have not been identified, its activity is inherently governed by the principles of enzyme kinetics, including the concentrations of its substrate (2-hydroxystearoyl-CoA) and products (heptadecanal and formyl-CoA). An accumulation of 2-hydroxystearoyl-CoA, for instance due to a high-fat diet rich in stearic acid, would drive the forward reaction, assuming the enzyme is not saturated. Conversely, the accumulation of products could, in theory, cause feedback inhibition, although this has not been specifically demonstrated for HACL1.
In related metabolic pathways, long-chain fatty acyl-CoAs are known to act as allosteric regulators. They can, for example, inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby preventing futile cycling. This establishes a precedent for acyl-CoA molecules acting as key signaling and regulatory molecules in lipid metabolism.
Influence of Nutritional Status and Environmental Cues on its Metabolic Flux
Fasting/Starvation: During fasting, the body shifts from carbohydrate to fat metabolism to conserve glucose. This state is characterized by the release of fatty acids from adipose tissue. The increased availability of fatty acids leads to a higher rate of fatty acid oxidation in tissues like the liver. This metabolic switch is driven in part by the activation of PPARα. reactome.orgnih.gov Activation of the PPARα signaling pathway would lead to increased transcription of HACL1, preparing the cell to handle the products of both beta- and alpha-oxidation. nih.gov In a fasted state, there is an increase in peroxisomal β-oxidation, which can lead to the accumulation of certain fatty acid oxidation intermediates. nih.gov This indicates a broad upregulation of peroxisomal activity, which would include the alpha-oxidation of fatty acids like stearic acid.
High-Fat Diet: A diet high in fat, especially saturated fats like stearic acid, increases the substrate load for fatty acid oxidation pathways. The body adapts to a high-fat diet by increasing its capacity to oxidize fat, a response largely mediated by PPARα. nih.gov This adaptation involves upregulating the expression of genes involved in fatty acid uptake, activation, and breakdown, including HACL1. nih.gov In mouse models, a high-fat diet leads to increased expression of key proteins in fatty acid metabolism. nih.gov However, prolonged exposure to high levels of fat can also lead to cellular stress. nih.gov
Studies on Hacl1 deficient mice fed a diet enriched with phytol demonstrated the critical role of this pathway. The mice showed a massive (55-fold) accumulation of 2-hydroxyphytanic acid in the liver, demonstrating a complete block in the pathway. nih.gov This block triggered a profound transcriptional response, upregulating alternative omega-oxidation pathways via PPARα to compensate. nih.gov This suggests that a diet rich in stearic acid in an individual with compromised HACL1 activity could lead to the accumulation of 2-hydroxystearoyl-CoA and its derivatives, potentially impacting cellular function.
Table 2: Effect of Nutritional Status on 2-Hydroxystearoyl-CoA Metabolism
| Nutritional Status | Primary Metabolic Shift | Effect on PPARα Activity | Expected Impact on 2-Hydroxystearoyl-CoA Flux | References |
| Fasting | Increased reliance on fatty acid oxidation for energy. | Increased | Increased transcription of HACL1; higher flux to clear fatty acids. | reactome.orgnih.govnih.gov |
| High-Fat Diet | Upregulation of fatty acid oxidation pathways to match intake. | Increased | Increased substrate (stearoyl-CoA) availability and increased transcription of HACL1. | nih.govnih.gov |
Advanced Research Methodologies for Studying Alpha Hydroxy Octadecanoyl Coenzyme a
Quantitative Profiling Approaches Using Advanced Mass Spectrometry-Based Lipidomics and Metabolomics
Advanced mass spectrometry (MS) has become an indispensable tool for the large-scale study of cellular lipids (lipidomics) and metabolites (metabolomics). numberanalytics.com These platforms have transformed the ability to analyze complex mixtures of lipid mediators from biological samples, allowing for the simultaneous quantification of numerous metabolites in a few analytical steps. nih.gov For acyl-CoA species, including hydroxylated forms, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly robust and reproducible method for analysis. nih.govnih.gov This approach offers high levels of structural specificity and sensitivity, which is crucial for distinguishing and quantifying low-abundance molecules like alpha-hydroxy octadecanoyl coenzyme A from a complex biological matrix. nih.gov
High-resolution metabolomics can detect a wide array of acyl-CoA compounds and hundreds of other cellular metabolites, revealing widespread metabolic remodeling in response to various stimuli. nih.gov Profiling of CoA-thioesters has even led to the discovery of novel intermediates in metabolic pathways, demonstrating the power of these methods for untargeted discovery. fda.gov.tw Specifically for long-chain acyl-CoAs (LCACoAs), methods using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode allow for quantification by selected reaction monitoring (SRM), a highly sensitive and specific technique. nih.govresearchgate.net
Development and Validation of Specific Analytical Techniques for alpha-Hydroxy Acyl CoAs
The development of reliable analytical methods is foundational to studying specific acyl-CoAs. This involves creating and validating techniques to ensure they are accurate, precise, sensitive, and specific for the target analyte. For long-chain acyl-CoAs, LC-MS/MS methods have been developed and validated according to established guidelines. acs.orgnih.gov These methods often employ reversed-phase liquid chromatography for separation. nih.govnih.govacs.org
Validation parameters are critical for ensuring the reliability of quantitative data. scielo.brgavinpublishers.com Key parameters include:
Specificity/Selectivity : The ability to distinguish the analyte from other components in the sample matrix. gavinpublishers.com
Linearity : The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected. scielo.br
Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Accuracy : The closeness of the measured value to the true value. acs.org
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. acs.org
A variety of LC-MS/MS methods have been validated for quantifying long-chain acyl-CoAs in biological tissues like the liver and in cultured cells. acs.orgnih.govjoanneum.at One study specifically noted that the analytical behavior of α-hydroxy-C18:0-CoA was similar to that of oleoyl-CoA, indicating that established methods for common LCACoAs are applicable to their alpha-hydroxy counterparts. The table below summarizes the performance of several validated methods for quantifying long-chain acyl-CoAs, which are directly relevant for the analysis of this compound.
| Parameter | Method 1 (Magnes et al., 2005) acs.orgnih.gov | Method 2 (Blachnio-Zabielska et al., 2012) nih.gov | Method 3 (Zou et al., 2021) nih.gov | Method 4 (Hayman et al., 2018) researchgate.net |
| Technique | On-line SPE-LC/MS² | UPLC/MS/MS | LC-MS/MS with Phosphate (B84403) Methylation | UHPLC-MS/MS |
| Analytes | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | C14-C20 CoAs | Short to Very-Long-Chain Acyl-CoAs | C2-C20 Acyl-CoAs |
| Matrix | Rat Liver | Human Skeletal Muscle | HeLa Cells, Human Platelets | Mouse Liver, HepG2 Cells |
| Accuracy | 94.8% - 110.8% | Not Specified | Not Specified | Not Specified |
| Precision (Inter-run) | 2.6% - 12.2% | 5% - 6% | Not Specified | Not Specified |
| Precision (Intra-run) | 1.2% - 4.4% | 5% - 10% | Not Specified | Not Specified |
| LOQ/LOD | LOD in fmol range | Not Specified | LOQ: 4.2 - 16.9 nM | LOD: 1-5 fmol |
This table compiles data from multiple sources to illustrate typical validation parameters for long-chain acyl-CoA analysis.
Application of Isotopic Tracing for Metabolic Pathway Elucidation
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.gov By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C or ²H), researchers can track the labeled atoms as they are incorporated into downstream metabolites. nih.gov This approach provides definitive evidence of pathway connectivity and can quantify the relative flux through different routes. nih.govnih.gov
Stable isotope-resolved metabolomics (SIRM) combined with high-resolution mass spectrometry enables the unambiguous tracking of individual atoms through complex and compartmentalized metabolic networks. nih.gov This has been successfully applied to study the trafficking of extracellular fatty acids into the intracellular long-chain acyl-CoA pool. nih.gov For example, by infusing [U-¹³C]palmitate and [U-¹³C]oleate, researchers can measure the isotopic enrichment in the corresponding acyl-CoA pools, providing direct insight into fatty acid activation and metabolism. nih.gov
This methodology is crucial for elucidating the origins and fate of this compound. For instance, labeling with ¹³C-glucose could determine if its carbon backbone is derived from de novo fatty acid synthesis, while labeling with a ¹³C-stearic acid tracer could directly track its conversion to the hydroxylated form. Isotopic tools have been instrumental in discovering and dissecting parallel catabolic pathways for other hydroxyacids, demonstrating that a 4-hydroxyacid can be phosphorylated and isomerized to a 3-hydroxy compound before entering β-oxidation. nih.gov
Genetic and Genomic Manipulation Strategies in Model Organisms
To understand the function of a metabolite, it is often necessary to perturb the enzymes responsible for its synthesis or degradation. Modern genetic and genomic manipulation techniques provide precise tools for achieving this in various model organisms.
Targeted Gene Knockout and Knockdown Studies to Elucidate Function
Targeted gene knockout, where a specific gene is permanently inactivated, is a cornerstone for elucidating gene function. nih.gov By knocking out a gene encoding a putative hydroxylase, synthase, or dehydrogenase involved in alpha-hydroxy octadecanoyl CoA metabolism, researchers can observe the resulting biochemical and physiological phenotype. For example, the knockout of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase gene was shown to be lethal during early embryonic development, highlighting its critical role. nih.gov
In the context of fatty acid metabolism, knocking out genes has produced a wealth of functional information. Studies in which genes for stearoyl-CoA desaturase 1 (SCD1) were knocked out resulted in significant alterations in fatty acid metabolism, including decreased triacylglycerol and cholesterol content. nih.govpeerj.com Similarly, creating a resource of 23 different gene knockouts in mammalian cells allowed for a global analysis of lipidomic changes, revealing specific enzyme functions at the lipid species level. nih.gov These studies provide a clear framework for how knocking out a gene related to alpha-hydroxy octadecanoyl CoA would allow for the definitive characterization of its role in cellular lipid networks.
CRISPR-Cas9 Applications for Pathway Engineering and Analysis
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (CRISPR/Cas9) system has revolutionized genetics by enabling rapid and precise genome editing. nih.gov This tool can be used to create targeted gene knockouts, introduce specific mutations, or modulate gene expression levels, making it ideal for metabolic pathway analysis and engineering. numberanalytics.comnih.gov
CRISPR/Cas9 has been widely applied to engineer fatty acid metabolism in both plants and animal cells. numberanalytics.com A primary target has been the Fatty Acid Desaturase 2 (FAD2) gene, which converts oleic acid to linoleic acid. mdpi.commdpi.com By knocking out FAD2 and/or the Fatty Acid Elongase 1 (FAE1) gene, researchers have successfully and dramatically shifted the fatty acid profile of oilseed crops to produce high-oleic-acid varieties. nih.gov These studies demonstrate that disrupting even a single gene can have a significant impact on the fatty acid profile. frontiersin.org This approach could be directly applied to study alpha-hydroxy octadecanoyl CoA by targeting the gene responsible for the α-hydroxylation of stearoyl-CoA.
The table below presents findings from studies that used CRISPR/Cas9 to modify fatty acid composition, illustrating the power of this technique.
| Study Organism | Target Gene(s) | Editing Outcome | Key Finding | Reference |
| Soybean | GmFAD2-1A / GmFAD2-1B | Knockout | Oleic acid increased from ~11% to 85% in double mutants. | mdpi.com |
| Soybean | 5 members of FAD2 family | Knockout | Oleic acid increased from 18.58% to 54.07% in multi-gene knockout lines. | mdpi.com |
| Field Cress | FAE1 / FAD2 / ROD1 | Knockout | Knockout of FAD2 resulted in oleic acid content up to 66%. | frontiersin.org |
| Goat Mammary Cells | SCD1 | Knockout | Decreased triacylglycerol and cholesterol; downregulation of fatty acid synthesis genes. | nih.gov |
This table summarizes the significant impact of CRISPR/Cas9-mediated gene knockout on fatty acid profiles in various organisms.
In vitro and Ex vivo Systems for Reconstituting and Analyzing Metabolic Pathways
In vitro (in a test tube) and ex vivo (in tissue) systems are invaluable for studying metabolic pathways in a controlled environment, free from the complexity of a whole organism. researchgate.net These approaches allow for the precise analysis of individual enzyme activities, substrate specificities, and pathway kinetics. nih.gov
In vitro reconstitution involves purifying the individual enzymes of a biosynthetic pathway and combining them with the necessary substrates and cofactors to reproduce the pathway's function. researchgate.netnih.gov This strategy has been successfully used to reconstitute the entire fatty acid synthesis pathway from purified proteins, allowing for detailed kinetic analysis and optimization. nih.govnih.gov For instance, the fatty acid synthase from E. coli was assembled from its purified components, and the system was used to quantify steady-state kinetic parameters by varying substrate and cofactor concentrations. nih.gov A highly relevant example is the development of a sensitive in vitro assay for fatty acid 2-hydroxylase (FA2H). nih.gov This was achieved by reconstituting the FA2H-dependent hydroxylation reaction using microsomes from transfected cells, an NADPH regeneration system, and a deuterated fatty acid substrate, with the product quantified by mass spectrometry. nih.gov Similarly, the activity of fatty acid hydroxylases like cytochrome P450BM-3 has been reconstituted using its separate functional domains. nih.gov
Ex vivo lipidomics involves incubating recombinant enzymes with lipid extracts from tissues or cells to identify endogenous substrates. nih.gov This approach was used to show that a fatty acid amide hydrolase (FAAH) from Medicago truncatula could act on monoacylglycerols in addition to its known N-acylethanolamine substrates, revealing new potential functions for the enzyme. nih.gov Such a system would be ideal for confirming the enzymatic reactions that produce or consume this compound using native cellular extracts.
Computational Modeling and Flux Analysis for Integrated Metabolic Understanding
The intricate network of biochemical reactions governing the metabolism of this compound necessitates advanced analytical approaches for a comprehensive understanding. Computational modeling and metabolic flux analysis have emerged as powerful tools to dissect the complexity of fatty acid metabolic pathways, including the peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids. These in silico methods allow researchers to simulate metabolic states, predict pathway outputs, and identify key regulatory nodes that would be difficult to determine through experimental methods alone.
Constraint-based modeling, particularly Flux Balance Analysis (FBA), provides a framework for studying metabolism at the genome scale. These models rely on the stoichiometry of metabolic reactions and a set of constraints to predict the flow of metabolites (fluxes) through the network. For the study of this compound, a model would incorporate the reactions of peroxisomal alpha-oxidation. The central reaction in this pathway is the cleavage of 2-hydroxyoctadecanoyl-CoA, which is catalyzed by 2-hydroxyacyl-CoA lyase (HACL). genecards.org This enzyme cleaves its substrate into heptadecanal (B146464) and formyl-CoA. genecards.org The model would also include the initial activation of 2-hydroxyoctadecanoic acid to its CoA ester, a crucial step requiring ATP, CoA, and Mg2+.
The power of computational modeling is significantly enhanced by integrating data from various 'omics' platforms. researchgate.net Systems biology approaches combine genomics, transcriptomics, proteomics, and metabolomics data to create more accurate and predictive models of metabolic networks. nih.govhelsinki.fi For instance, transcriptomic data (e.g., from microarray or RNA-Seq) can be used to constrain the maximum flux through a specific reaction based on the expression level of the gene encoding the corresponding enzyme, such as HACL1 or HACL2. genecards.orgresearchgate.net Proteomic data can provide information on enzyme abundance, while metabolomic data offers a snapshot of metabolite concentrations, which can be used to validate model predictions.
Kinetic modeling represents another layer of computational analysis that incorporates enzyme kinetics to simulate the dynamic behavior of a metabolic pathway. This approach requires detailed knowledge of the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of the enzymes involved. For the alpha-oxidation pathway, this would include enzymes like the acyl-CoA synthetase that activates the fatty acid and the 2-hydroxyacyl-CoA lyase that performs the key cleavage step. nih.gov Studies have indicated that for the lyase enzyme, both the 2-hydroxy moiety and the CoA-ester function are essential for substrate recognition. physoc.org By modeling the kinetics of these enzymes, researchers can predict how the concentration of this compound and its metabolic products change over time in response to various stimuli.
The table below outlines key enzymes in the peroxisomal alpha-oxidation of 2-hydroxy fatty acids and their relevance to computational models.
Table 1: Key Enzymes and Reactions in Peroxisomal Alpha-Oxidation for Computational Modeling
| Enzyme | Gene | Reaction | Role in Computational Models |
|---|---|---|---|
| Very Long-Chain Acyl-CoA Synthetase | SLC27A2 | 2-hydroxyoctadecanoic acid + ATP + CoA → 2-hydroxyoctadecanoyl-CoA + AMP + PPi | Defines the entry point flux into the pathway. researchgate.netnih.gov |
| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | (2R)-hydroxyoctadecanoyl-CoA → Heptadecanal + Formyl-CoA | Represents the core catabolic step; its flux is a key output variable. genecards.org |
Integrating multi-omics data provides a more holistic and accurate representation of the metabolic state. The following table illustrates how different data types can inform a computational model of this compound metabolism.
Table 2: Integration of 'Omics' Data in Metabolic Modeling
| 'Omics' Data Type | Information Provided | Application in Modeling |
|---|---|---|
| Genomics | Presence/absence of metabolic genes (HACL1, SLC27A2, etc.) | Defines the reaction network structure. nih.gov |
| Transcriptomics | mRNA expression levels of metabolic genes | Constrains maximum reaction flux (Vₘₐₓ). researchgate.net |
| Proteomics | Abundance of metabolic enzymes | Provides more direct constraints on reaction rates. helsinki.fi |
| Metabolomics | Concentrations of metabolites (e.g., fatty acids, acyl-CoAs) | Validates model predictions and informs thermodynamic constraints. researchgate.net |
Through these advanced computational and analytical methodologies, a more integrated understanding of this compound metabolism is achievable. These models serve as powerful hypothesis-generating tools, enabling the prediction of metabolic responses to genetic mutations or environmental perturbations and guiding future experimental research into the roles of this compound in health and disease. nih.govresearchgate.net
Comparative Biochemistry and Evolutionary Perspectives of Alpha Hydroxy Fatty Acyl Coenzyme a Metabolism
Distribution and Diversity of alpha-Hydroxy Fatty Acyl Coenzyme A Pathways Across Biological Domains (Prokaryotes, Eukaryotes)
The alpha-oxidation pathway, which generates and processes α-hydroxy fatty acyl-CoA intermediates, is present in both prokaryotic and eukaryotic domains, though its location, primary substrates, and enzymatic machinery show significant diversity.
Eukaryotes: In eukaryotic cells, alpha-oxidation is primarily localized within peroxisomes. nih.govbyjus.comlibretexts.orgbiochemden.com This compartmentalization separates it from the main fatty acid degradation pathway of beta-oxidation, which predominantly occurs in mitochondria. nih.gov In mammals, the pathway serves two main functions: the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids. researchgate.netnih.gov Phytanic acid, derived from the chlorophyll (B73375) in the diet of ruminants, cannot undergo beta-oxidation due to a methyl group at its β-carbon. researchgate.netyoutube.comwikipedia.org The alpha-oxidation of phytanic acid involves its initial activation to phytanoyl-CoA, followed by hydroxylation at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. byjus.com
The metabolism of straight-chain 2-hydroxy fatty acids, which gives rise to compounds like α-hydroxy octadecanoyl coenzyme A, also occurs via this peroxisomal pathway. portlandpress.com Experiments have demonstrated that 2-hydroxyoctadecanoyl-CoA is a substrate for the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which cleaves it into heptadecanal (B146464) (an (n-1) aldehyde) and formyl-CoA. portlandpress.comuniprot.org
In contrast, some eukaryotes like yeast utilize a different mechanism for certain 2-hydroxy fatty acids. Yeast possesses a 2-hydroxy fatty acid dioxygenase (Mpo1) that metabolizes these compounds in a single step, a notable divergence from the multi-enzyme pathway found in mammals. researchgate.net
Prokaryotes: Evidence for alpha-oxidation pathways also exists in prokaryotes. Researchers have discovered and characterized a prokaryotic version of 2-hydroxyacyl-CoA lyase (HACL) in actinobacteria. researchgate.netnih.gov This enzyme catalyzes the reversible cleavage of 2-hydroxyacyl-CoA thioesters. nih.gov While its primary physiological role is understood to be the degradation of these molecules, similar to its eukaryotic counterpart, its ability to catalyze the reverse reaction has garnered interest for applications in synthetic biology. researchgate.net The complete pathway and its prevalence across the prokaryotic domain are still areas of active research. Intestinal bacteria in ruminants play a role in converting plant-derived phytol (B49457) into phytanic acid, which is subsequently metabolized by the ruminant host via alpha-oxidation. libretexts.orgresearchgate.net
Table 1: Distribution and Characteristics of α-Hydroxy Fatty Acyl-CoA Metabolism
| Feature | Eukaryotes (Mammals) | Eukaryotes (Yeast) | Prokaryotes (e.g., Actinobacteria) |
|---|---|---|---|
| Cellular Location | Peroxisomes nih.govlibretexts.org | Peroxisomes | Cytosol |
| Primary Function | Degradation of 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy long-chain fatty acids. researchgate.netnih.gov | Degradation of 2-hydroxy even-chain fatty acids. researchgate.net | Degradation of short-chain 2-hydroxyacyl-CoAs. nih.gov |
| Key Intermediate | 2-hydroxyphytanoyl-CoA, 2-hydroxyoctadecanoyl-CoA portlandpress.comuniprot.org | 2-hydroxy even-chain fatty acids researchgate.net | 2-hydroxyacyl-CoAs (short-chain) nih.gov |
| Key Enzyme(s) | Phytanoyl-CoA hydroxylase (PHYH), 2-hydroxyacyl-CoA lyase (HACL1) nih.govnih.gov | 2-hydroxy fatty acid dioxygenase (Mpo1) researchgate.net | 2-hydroxyacyl-CoA lyase (HACL) researchgate.net |
| Final Products | (n-1) fatty aldehyde, formyl-CoA portlandpress.com | (n-1) odd-chain fatty acid researchgate.net | (n-1) aldehyde, formyl-CoA nih.gov |
Evolutionary Conservation and Divergence of Related Enzymes and Metabolic Routes
The enzymes involved in the metabolism of α-hydroxy fatty acyl CoAs, such as α-hydroxy octadecanoyl coenzyme A, display both conservation and significant divergence across evolutionary lineages.
Conservation: The core catalytic function of cleaving a 2-hydroxyacyl-CoA is performed by enzymes belonging to the 2-hydroxyacyl-CoA lyase (HACL) family. These enzymes are found in both prokaryotes and eukaryotes, suggesting a shared evolutionary origin. researchgate.netnih.gov Both mammalian and prokaryotic HACL enzymes are dependent on thiamine (B1217682) pyrophosphate (TPP) as a cofactor for their catalytic activity, placing them in the broad superfamily of TPP-dependent decarboxylases. nih.govnih.gov This shared mechanistic feature points to a conserved strategy for the carbon-carbon bond cleavage central to this pathway.
Divergence: Despite the conserved core function, the metabolic routes and the enzymes themselves have diverged considerably.
Pathway Divergence (Mammals vs. Yeast): A striking example of divergence is the pathway for processing 2-hydroxy fatty acids. Mammals employ a lyase (HACL1) that breaks the substrate into a fatty aldehyde and formyl-CoA. researchgate.net Yeast, however, uses a dioxygenase (Mpo1) that directly produces an odd-chain fatty acid with one less carbon, representing a more streamlined, single-step process. researchgate.net
Enzyme Specificity (Hydroxylation): Within mammals, the enzymes responsible for the initial hydroxylation step show high substrate specificity. Phytanoyl-CoA hydroxylase (PHYH) is dedicated to the 2-hydroxylation of 3-methyl-branched acyl-CoAs like phytanoyl-CoA. nih.gov Crucially, this enzyme shows no activity towards straight-chain acyl-CoAs, indicating that a different, distinct hydroxylase is required for the formation of α-hydroxy octadecanoyl coenzyme A. nih.gov This specialization highlights the evolution of separate enzymes tailored to different substrate structures within the same organism.
Enzyme Structure and Specificity (Lyase): While HACL enzymes are evolutionarily related, they have adapted to handle different substrates. Human HACL1 is capable of processing long-chain substrates, including 2-hydroxyphytanoyl-CoA and 2-hydroxyoctadecanoyl-CoA. portlandpress.com In contrast, the characterized actinobacterial HACL possesses a unique C-terminal "lid" domain that physically restricts the active site, limiting its specificity to much shorter 2-hydroxyacyl-CoAs (five carbons or fewer). nih.gov
Differences in Enzymatic Specificity and Regulatory Networks Across Species
The metabolism of α-hydroxy octadecanoyl coenzyme A is governed by enzymes with precise specificities and is integrated into the cell's broader metabolic network through various regulatory mechanisms.
Enzymatic Specificity: The specificity of the enzymes in the alpha-oxidation pathway is a key determinant of its function.
Phytanoyl-CoA Hydroxylase (PHYH): Human PHYH is highly specific for 3-methyl-branched substrates and is inactive towards straight-chain acyl-CoAs. nih.gov Its activity is dependent on Fe(2+), 2-oxoglutarate, ascorbate, and, unexpectedly, requires GTP or ATP and Mg(2+). nih.gov
2-Hydroxyacyl-CoA Lyase 1 (HACL1): Human HACL1 acts on a broader range of substrates than PHYH, but still has strict requirements. It recognizes and cleaves molecules that possess both a 2-hydroxy group and a CoA-ester function. portlandpress.com It can process both 2-hydroxy-3-methylacyl-CoAs and 2-hydroxy long-chain fatty acyl-CoAs, such as 2-hydroxyoctadecanoyl-CoA. portlandpress.comuniprot.org Like other HACL enzymes, its function is critically dependent on the cofactors thiamine pyrophosphate (TPP) and magnesium. nih.govuniprot.org
Acyl-CoA Synthetases: Before entering the alpha-oxidation pathway, fatty acids must be activated to their CoA esters. This is accomplished by a family of acyl-CoA synthetases, which themselves exhibit specificity for fatty acids of different chain lengths (e.g., long-chain, very-long-chain). nih.gov This initial step provides a layer of substrate selection prior to the core alpha-oxidation reactions.
Regulatory Networks: The alpha-oxidation pathway is regulated through several mechanisms that vary across species.
Subcellular Compartmentalization: In all eukaryotes, the confinement of alpha-oxidation to peroxisomes is a major regulatory feature. libretexts.orgbiochemden.com This sequesters the pathway's substrates and intermediates, like α-hydroxy octadecanoyl coenzyme A, from other metabolic processes in the cytosol and mitochondria, preventing metabolic interference and allowing for independent control.
Cofactor Availability: The dependence of key enzymes on specific cofactors provides another layer of regulation. The requirement of HACL1 for TPP means that its activity can be influenced by cellular thiamine availability. nih.govportlandpress.com Similarly, the need for Fe(2+) and 2-oxoglutarate by hydroxylases links the pathway to the cell's iron and energy status. nih.gov
Prokaryotic vs. Eukaryotic Energy Metabolism: The broader metabolic context differs significantly. Prokaryotes generate ATP on their cell surface membrane, whereas eukaryotes primarily rely on mitochondria. nih.gov While anaerobic eukaryotes exist, their energy metabolism, often involving pyruvate:ferredoxin oxidoreductase, is distinct from the aerobic respiration common in mammals. nih.gov These fundamental differences in cellular bioenergetics create distinct regulatory environments for pathways like alpha-oxidation.
Table 2: Comparative Enzymatic Specificity and Regulation
| Enzyme/Mechanism | Human | Actinobacteria |
|---|---|---|
| Hydroxylase Specificity | Highly specific enzymes for branched-chain (PHYH) vs. straight-chain substrates. nih.gov | Not fully characterized for this pathway. |
| Lyase Substrate Specificity | HACL1 acts on long-chain 2-hydroxyacyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA). portlandpress.com | HACL acts on short-chain (≤C5) 2-hydroxyacyl-CoAs due to structural constraints. nih.gov |
| Lyase Cofactors | Thiamine Pyrophosphate (TPP), Mg(2+) nih.govuniprot.org | Thiamine Pyrophosphate (TPP), Mg(2+) nih.gov |
| Regulatory Control | Peroxisomal compartmentalization, cofactor availability, transcriptional control (e.g., PPARs). libretexts.orgnih.gov | Primarily substrate and cofactor availability. |
Future Research Directions and Unanswered Questions in Alpha Hydroxy Octadecanoyl Coenzyme a Studies
Elucidating Novel Biological Functions and Signaling Roles
While the metabolic fate of alpha-hydroxy octadecanoyl coenzyme A as a substrate for 2-hydroxyacyl-CoA lyase 1 (HACL1) is established, its potential roles beyond this catabolic pathway are largely unexplored. A significant area of future investigation will be to determine if this molecule, or its corresponding free fatty acid, possesses direct signaling capabilities. It is known that other fatty acyl-CoAs can act as signaling molecules, influencing protein function and gene expression. nih.gov Research is needed to ascertain whether this compound can directly interact with and modulate the activity of nuclear receptors, transcription factors, or other proteins, thereby influencing cellular processes independently of its degradation.
Furthermore, the downstream products of its cleavage, heptadecanal (B146464) and formyl-CoA, may have their own uncharacterized biological activities. The potential for these molecules to act as signaling entities warrants further investigation. The connection between alpha-hydroxy fatty acids and the synthesis of complex sphingolipids, such as alpha-hydroxy ceramides (B1148491), also presents a compelling avenue for research. researchgate.netnih.gov These specialized ceramides are known to have distinct biophysical properties and have been implicated in skin barrier function and neuronal health. researchgate.netnih.gov A critical unanswered question is whether the flux through the alpha-oxidation pathway, and thus the availability of this compound, directly influences the synthesis and signaling functions of these important sphingolipids.
Uncovering Additional Regulatory Mechanisms and Interactions
The regulation of the peroxisomal alpha-oxidation pathway is understood to be influenced by substrate availability and the expression of key enzymes. However, the specific mechanisms that fine-tune the levels and activity of this compound are not well-defined. Future studies should focus on identifying the upstream and downstream signals that modulate the activity of the enzymes responsible for its synthesis (fatty acid 2-hydroxylase and acyl-CoA synthetases) and degradation (HACL1). This includes investigating potential allosteric regulation, post-translational modifications, and the influence of cellular redox status on these enzymes.
Moreover, the protein interactome of the peroxisomal alpha-oxidation pathway is not fully characterized. While the interaction with HACL1 is known, it is plausible that this compound interacts with other proteins within the peroxisome or in other cellular compartments. Identifying these interacting partners is crucial for understanding how this metabolic pathway is integrated with other cellular processes. Advanced proteomics approaches, such as co-immunoprecipitation coupled with mass spectrometry, could be employed to uncover novel protein-protein and protein-metabolite interactions. Understanding these interactions will provide a more complete picture of the regulatory network governing the flux of 2-hydroxy fatty acids.
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
To gain a comprehensive understanding of the role of this compound in cellular physiology and disease, it is essential to integrate data from various "omics" platforms. Systems biology approaches, which combine experimental data with computational modeling, will be instrumental in constructing a holistic view of the alpha-oxidation pathway and its connections to other metabolic and signaling networks. researchgate.netnih.gov
Future research should focus on generating comprehensive multi-omics datasets from model systems with perturbed alpha-oxidation, such as in Refsum disease, a genetic disorder characterized by the accumulation of phytanic acid due to a defect in this pathway. amsterdamumc.nl Integrating lipidomics data, to quantify the levels of this compound and related lipids, with transcriptomics, proteomics, and metabolomics will allow for the construction of detailed network models. researchgate.netnih.gov These models can then be used to predict the systemic effects of altered this compound metabolism and to identify potential therapeutic targets for diseases associated with dysfunctional alpha-oxidation. Unraveling the complex interplay between different molecular layers will be key to understanding the full physiological significance of this seemingly simple metabolic intermediate.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for alpha-hydroxy octadecanoyl coenzyme A, and how do catalyst systems influence reaction efficiency?
- Methodological Answer : The synthesis of alpha-hydroxy acyl-CoA derivatives typically involves enzymatic or chemoenzymatic routes. For instance, KU Leuven researchers developed a catalytic process using Lewis acid catalysts (e.g., Sn-based systems) to cyclize alpha-hydroxy esters into lactones, which can be adapted for acyl-CoA functionalization . Optimizing catalyst loading (5–10 mol%) and reaction temperature (60–80°C) improves yield (70–85%) while minimizing hydrolysis by-products. Post-synthesis purification via reverse-phase HPLC with acetonitrile/water gradients ensures high purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
